molecular formula C12H15BF3NO4S B1393676 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid CAS No. 2096339-82-9

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B1393676
CAS No.: 2096339-82-9
M. Wt: 337.13 g/mol
InChI Key: NZVMEYITTREHFC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative featuring a piperidine-substituted sulfonyl group at the para position and a trifluoromethyl group at the ortho position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinylsulfonyl moiety may influence solubility and binding interactions in biological systems .

Properties

IUPAC Name

[4-piperidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO4S/c14-12(15,16)10-8-9(4-5-11(10)13(18)19)22(20,21)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVMEYITTREHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155100
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-82-9
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized via the hydroboration of an appropriate aryl halide using a boron reagent such as bis(pinacolato)diboron.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group can be attached via a sulfonylation reaction using a sulfonyl chloride derivative and piperidine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been evaluated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including colon cancer cells. The structure-activity relationship (SAR) studies have shown that modifications to the piperidine moiety can lead to enhanced efficacy against specific cancer types .
  • Targeting Specific Pathways :
    • Research has demonstrated that compounds similar to 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid can effectively target pathways involved in tumor growth and survival. For instance, analogs have been designed to inhibit specific enzymes or receptors that play critical roles in cancer progression .
  • Potential in Diabetes Diagnostics :
    • Boronic acids are known for their ability to bind to diols, making them useful in glucose sensing. The trifluoromethyl group may enhance the binding affinity of this compound towards glucose, potentially leading to applications in diabetes diagnostics .

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling Reactions :
    • This compound serves as a valuable reagent in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. Its unique electronic properties due to the trifluoromethyl group make it particularly effective for synthesizing complex organic molecules .
  • Catalysis :
    • The compound has been investigated as a catalyst in various organic transformations, including dehydrative amidation processes. Its ability to stabilize transition states can lead to improved reaction rates and yields .

Summary of Case Studies

Study FocusFindings
Anticancer ActivitySignificant antiproliferative effects observed against colon cancer cell lines; SAR studies indicate that modifications enhance activity .
Diabetes DiagnosticsPotential application as a glucose sensor due to strong binding affinity with sugars .
Organic SynthesisEffective in Suzuki-Miyaura reactions; enhances yield and efficiency of carbon-carbon bond formation .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid largely depends on its application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, effectively inhibiting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes structurally related phenylboronic acids and their distinguishing features:

Compound Name CAS Number Substituents (Position) Similarity Score Key Properties/Applications
4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid Not provided -SO₂-piperidine (para), -CF₃ (ortho) N/A Potential cross-coupling reagent; enhanced lipophilicity due to -CF₃
(2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid 150691-04-6 -SO₂-piperidine (ortho) 0.81 Ortho-substitution may reduce steric hindrance in reactions
4-(N-Ethylsulfamoyl)-2-trifluoromethylphenylboronic acid Not provided (BB-6930) -SO₂-NH-Et (para), -CF₃ (ortho) N/A Ethylsulfamoyl group may improve aqueous solubility compared to piperidine
4-(Piperidin-1-ylsulfonyl)phenylboronic acid 486422-58-6 -SO₂-piperidine (para) N/A Lacks -CF₃; simpler structure for baseline reactivity studies
(4-Aminosulfonylphenyl)boronic acid Not provided -SO₂-NH₂ (para) 0.69 Polar -NH₂ group enhances hydrophilicity

Electronic and Steric Effects

  • Piperidinylsulfonyl vs. Ethylsulfamoyl: The piperidine ring in the target compound contributes to steric bulk and moderate lipophilicity, whereas the ethylsulfamoyl group in BB-6930 introduces a hydrogen-bond donor (-NH), which may enhance interactions with biological targets (e.g., enzymes) .
  • Positional Isomerism : The para-substituted sulfonyl group in the target compound vs. ortho-substitution in (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid alters steric accessibility. Para-substitution typically offers better stability, while ortho-substitution may favor certain coupling reactions .

Physicochemical Properties

  • Melting Points : Piperidinylsulfonyl-containing compounds (e.g., 5e–5h in ) exhibit melting points between 84–175°C, suggesting the target compound may also possess high thermal stability .
  • Solubility : The trifluoromethyl group increases lipid solubility, whereas the sulfonyl-piperidine moiety balances this with moderate polarity, making the compound suitable for organic-phase reactions .

Comparative Reactivity

  • Suzuki-Miyaura Coupling : The electron-withdrawing -CF₃ and -SO₂-piperidine groups likely enhance the electrophilicity of the boron atom, improving reactivity with aryl halides compared to analogs lacking these substituents .
  • Stability : Boronic acids with electron-withdrawing groups are less prone to protodeboronation, suggesting the target compound may exhibit superior stability under acidic conditions compared to -NH₂-substituted analogs .

Biological Activity

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid is a boronic acid derivative notable for its potential biological applications, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a candidate for therapeutic exploration. The following sections detail its chemical properties, biological activities, and potential applications based on current research findings.

  • Molecular Formula : C12H15BF3NO4S
  • Molecular Weight : 337.13 g/mol
  • Structure : The compound consists of a piperidine ring connected to a sulfonyl group, which is further linked to a trifluoromethyl-substituted phenylboronic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes involved in cancer pathways. The trifluoromethyl group enhances binding affinity to target proteins, while the sulfonamide structure may modulate biological interactions.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes that play critical roles in tumorigenesis. Its mechanism involves binding to the active sites of these enzymes, thereby preventing their function.
  • Target Protein Interactions : Interaction studies have shown that this boronic acid derivative can bind effectively to various biological targets, including receptors involved in metabolic pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize its binding kinetics and thermodynamics.

Comparative Analysis with Similar Compounds

The compound shares structural similarities with other boronic acids, each exhibiting unique biological properties. A comparative analysis is provided in the table below:

Compound NameMolecular FormulaKey Features
2-(Piperidin-1-ylsulfonyl)phenylboronic acidC11H16BNO4SLacks trifluoromethyl group; used in proteomics
4-(Morpholin-4-ylsulfonyl)-2-trifluoromethylphenylboronic acidC12H15BF3NO4SMorpholine instead of piperidine; different bioactivity
4-(Pyrrolidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acidC12H15BF3NO4SPyrrolidine ring; potential differences in reactivity

Q & A

Q. How can the synthesis of 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid be optimized for higher yields?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic acid precursor and a piperidine sulfonyl chloride derivative. Key optimizations include:

  • Solvent selection: Dichloromethane (DCM) is preferred for its inertness and solubility properties .
  • Base choice: Sodium hydroxide (NaOH) can enhance coupling efficiency by deprotonating intermediates .
  • Catalyst loading: Use palladium catalysts (e.g., Pd(PPh₃)₄) at 1–2 mol% to minimize side reactions .
  • Temperature control: Reactions performed at 60–80°C balance reactivity and stability of the trifluoromethyl group .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Column chromatography: Use silica gel with a gradient elution (hexane/ethyl acetate, 70:30 to 50:50) to separate boronic acid derivatives from unreacted starting materials .
  • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) based on melting point data (e.g., 123–124°C for related analogs) to ensure high purity .
  • HPLC purification: Employ a methanol/buffer (65:35) mobile phase adjusted to pH 4.6 for resolving polar impurities .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR analysis: Compare ¹H/¹³C NMR shifts with structurally similar fluorophenylboronic acids (e.g., 2-fluoro-4-carboxyphenylboronic acid) to validate the trifluoromethyl and piperidine sulfonyl groups .
  • Mass spectrometry: Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~353.1 for C₁₂H₁₄BF₃NO₄S) and rule out dimerization .
  • FT-IR: Identify key functional groups (B–O stretch at ~1340 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and sulfonyl groups influence cross-coupling efficiency?

Methodological Answer:

  • Electron-withdrawing effects: The trifluoromethyl group reduces electron density at the boron center, slowing transmetallation but improving regioselectivity. Compare reaction rates with non-fluorinated analogs (e.g., 4-(piperidin-1-ylsulfonyl)phenylboronic acid) .
  • Steric hindrance: The sulfonyl group may impede catalyst access. Use bulky ligands (e.g., SPhos) to mitigate steric effects .
  • Substituent tuning: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro) and analyze coupling yields via HPLC .

Q. How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer:

  • Impurity profiling: Use HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) to detect sulfonic acid byproducts or unreacted precursors .
  • Dynamic NMR studies: Perform variable-temperature ¹H NMR to identify rotamers caused by restricted rotation around the sulfonyl group .
  • Reference standards: Cross-validate spectral data with certified impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) .

Q. What strategies mitigate hydrolytic instability of the boronic acid moiety during storage?

Methodological Answer:

  • Lyophilization: Store the compound as a lyophilized powder under inert gas (argon) to prevent boroxine formation .
  • pH-controlled solutions: Prepare stock solutions in anhydrous DMSO or THF at pH 7–8 to minimize protodeboronation .
  • Stability assays: Monitor degradation via UV-Vis (absorbance at 260 nm for boronate esters) over 48 hours .

Data Contradiction Analysis

Q. How should researchers address inconsistent reaction yields in Suzuki-Miyaura couplings?

Methodological Answer:

  • Parameter screening: Use a Design of Experiments (DoE) approach to test variables (catalyst type, solvent polarity, temperature) .
  • Competition experiments: Compare reactivity with standardized boronic acids (e.g., 4-fluorophenylboronic acid) to identify electronic or steric bottlenecks .
  • In situ monitoring: Employ Raman spectroscopy to track boronic acid consumption and intermediate formation .

Q. What analytical methods differentiate isomeric byproducts in the synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with a heptane/isopropanol (90:10) mobile phase to resolve enantiomers of piperidine-containing analogs .
  • 2D NMR (COSY/NOESY): Identify through-space correlations between the piperidine sulfonyl group and adjacent substituents .
  • X-ray crystallography: Resolve ambiguous structures by co-crystallizing with diethanolamine to form stable boronate esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

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